molecular formula C4H4Br2ClNS B6224640 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide CAS No. 112267-17-1

2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide

Cat. No.: B6224640
CAS No.: 112267-17-1
M. Wt: 293.4
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Description

2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a bromomethyl group and a chloro-substituted thiazole ring. It is commonly used in synthetic chemistry due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide typically involves the bromination of 5-chloro-1,3-thiazole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromomethyl group. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield thiazolidines.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted thiazoles.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines and other reduced thiazole derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents.

    Medicine: It is used in the design of drugs targeting specific biological pathways, including enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or form new chemical bonds. The chloro-substituted thiazole ring provides additional sites for chemical modification, enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine Hydrobromide: Similar in structure but with an ethylamine group instead of a thiazole ring.

    2-Bromobenzoyl Chloride: Contains a bromobenzoyl group instead of a bromomethyl-thiazole structure.

    2-Bromo-2-methylpropane: Features a bromomethyl group but lacks the thiazole and chloro substituents.

Uniqueness

2-(Bromomethyl)-5-chloro-1,3-thiazole hydrobromide is unique due to its combination of a bromomethyl group and a chloro-substituted thiazole ring. This structure imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and various research applications. The presence of both bromine and chlorine atoms allows for selective functionalization and the formation of diverse chemical products.

Properties

CAS No.

112267-17-1

Molecular Formula

C4H4Br2ClNS

Molecular Weight

293.4

Purity

95

Origin of Product

United States

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